REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([N+:13]([O-])=O)[CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].Cl[Sn]Cl>C(O)C>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[C:9]([F:10])([F:11])[F:12])[NH2:13]
|
Name
|
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1C(F)(F)F)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
989 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was treated with 1N NaOH to pH=13
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by CHCl3 (4×8 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(N)C=CC1C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |